An In-depth Technical Guide to 2-(4-amino-1H-pyrazol-1-yl)acetonitrile: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-(4-amino-1H-pyrazol-1-yl)acetonitrile: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile (CAS No. 1152842-04-0), a heterocyclic building block of increasing importance for researchers, medicinal chemists, and drug development professionals. The pyrazole scaffold is a privileged structure in pharmacology, present in numerous FDA-approved drugs.[1][2] The addition of an amino group at the C4-position and a cyanomethyl group at the N1-position creates a unique trifunctional molecule with significant potential for constructing complex molecular architectures and novel chemical entities. This document delves into the compound's physicochemical properties, outlines robust synthetic strategies with detailed experimental considerations, discusses its potential applications in medicinal chemistry, and provides essential safety and handling information.
Introduction: The Strategic Value of the Aminopyrazole Scaffold
Heterocyclic compounds containing nitrogen are foundational to the modern pesticide and pharmaceutical industries.[3] Among these, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—stands out for its remarkable versatility and broad spectrum of biological activities.[1][4][5] Pyrazole-containing molecules have demonstrated efficacy as anti-inflammatory, anticancer, antiviral, analgesic, and antibacterial agents.[6]
The specific compound, 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, emerges as a particularly strategic synthetic intermediate. Its structure incorporates three key features for medicinal chemistry:
-
N1-Acetonitrile Group: Provides a reactive handle for further elaboration and acts as a hydrogen bond acceptor. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening diverse synthetic pathways.
-
C4-Amino Group: A critical pharmacophoric element. This primary amine can serve as a hydrogen bond donor and a nucleophilic site for derivatization, enabling the exploration of structure-activity relationships (SAR) through amide bond formation, alkylation, or arylation.[7]
-
Pyrazole Core: A stable aromatic scaffold that correctly orients its substituents in three-dimensional space to interact with biological targets. The pyrazole nitrogens can act as hydrogen bond acceptors, further enhancing binding potential.[2]
This guide aims to equip researchers with the foundational knowledge to effectively utilize this potent building block in their discovery programs.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is critical for its application in synthesis and biological screening.
Structural and Chemical Data
The fundamental properties of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1152842-04-0 | [8] |
| Molecular Formula | C₅H₆N₄ | [9] |
| Molecular Weight | 122.13 g/mol | [9] |
| InChI Key | XMHXCZMZXXAHRY-UHFFFAOYSA-N | [9][10] |
| SMILES | C1=C(C=NN1CC#N)N | [9] |
| Predicted XlogP | -0.6 | [9] |
Note: Experimental data such as melting point and boiling point are not publicly available in the reviewed literature and would need to be determined empirically.
Spectral Characterization
While raw spectral data is not widely published, commercial suppliers confirm that characterization data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, exists for this compound.[11] Based on the structure, the following spectral features would be anticipated:
-
¹H NMR: Distinct singlets for the two pyrazole ring protons (C3-H and C5-H), a singlet for the methylene protons (-CH₂CN), and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: Five distinct carbon signals corresponding to the two pyrazole CH carbons, the C4-NH₂ carbon, the quaternary C5 carbon, the methylene carbon, and the nitrile carbon.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C≡N stretching of the nitrile group, C=C and C=N stretching from the pyrazole ring, and C-H stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (m/z ≈ 123.06 for [M+H]⁺).[9]
Synthesis Methodologies and Experimental Protocols
The synthesis of N-alkylated 4-aminopyrazoles can be approached through several established routes. The most logical and practical pathway for 2-(4-amino-1H-pyrazol-1-yl)acetonitrile involves a two-step sequence starting from commercially available 4-nitropyrazole. This method avoids the use of potentially hazardous or explosive reagents sometimes employed in pyrazole synthesis.[1][12]
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. It leverages a regioselective N-alkylation of 4-nitropyrazole followed by a standard reduction of the nitro group.
Caption: Proposed two-step synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile.
Step 1: N-Alkylation of 4-Nitropyrazole with Chloroacetonitrile
Causality: The N-alkylation of pyrazoles can result in a mixture of N1 and N2 isomers. However, the N1-proton of pyrazole is more acidic and generally more accessible, making it the primary site of alkylation under standard basic conditions. Chloroacetonitrile is an effective electrophile for this transformation.[13] The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more reactive.
Detailed Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-nitropyrazole (1.0 eq).
-
Solvent and Base: Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.
-
Reagent Addition: Add chloroacetonitrile (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into cold water. The product, 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile, may precipitate out of solution or can be extracted with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure intermediate.
Step 2: Reduction of the Nitro Group
Causality: The reduction of an aromatic nitro group to a primary amine is a high-yielding and clean transformation. Catalytic hydrogenation is the method of choice as it avoids the use of stoichiometric metal reagents and the byproducts are benign (water). Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for this purpose.
Detailed Protocol:
-
Setup: Dissolve the purified 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) from Step 1 in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) in a hydrogenation flask.
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Hydrogenation: Seal the flask, purge with hydrogen gas, and then maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Reaction: The reaction is typically complete within 2-6 hours at room temperature and atmospheric pressure. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately while wet.
-
Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the final product, 2-(4-amino-1H-pyrazol-1-yl)acetonitrile. The product is often of high purity and may not require further purification.
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile makes it a valuable scaffold for generating libraries of compounds for high-throughput screening and lead optimization.
Role as a Privileged Scaffold
Aminopyrazoles are recognized as versatile frameworks in drug discovery.[6] The C4-amino group is a key feature in many biologically active molecules, including kinase inhibitors, where it can form critical hydrogen bond interactions within the ATP-binding pocket of enzymes.
Caption: Derivatization potential of the title compound in medicinal chemistry.
Potential Therapeutic Targets
While specific biological data for this exact molecule is limited in public literature, the broader class of aminopyrazole derivatives has shown activity against numerous important targets:
-
Kinase Inhibition: Many kinase inhibitors utilize an aminopyrazole or related amino-heterocycle core to target enzymes like RET, p38 MAPK, and Bruton's Tyrosine Kinase (BTK), which are implicated in cancer and inflammatory diseases.[6]
-
GPCR Modulation: Pyrazole derivatives have been developed as modulators for G-protein-coupled receptors (GPCRs), which are involved in a vast array of physiological processes.[5]
-
Antimicrobial and Antiviral Agents: The pyrazole scaffold is present in compounds investigated for their activity against bacteria, fungi, and viruses, including HIV and Hepatitis C.[5]
The compound serves as an ideal starting point for exploring these and other target classes. The C4-amino group can be functionalized to interact with key residues in an active site, while the N1-acetonitrile moiety can be modified to tune physicochemical properties like solubility and cell permeability.
Safety, Handling, and Storage
As a research chemical, 2-(4-amino-1H-pyrazol-1-yl)acetonitrile should be handled with appropriate care by trained personnel. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for related aminonitriles and heterocyclic compounds should be followed.
Hazard Assessment (Inferred)
-
Toxicity: Acetonitrile and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[10] Primary amines can be irritants.
-
Irritation: May cause skin and serious eye irritation.
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.
Recommended Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
Conclusion
2-(4-amino-1H-pyrazol-1-yl)acetonitrile is a high-potential building block for modern chemical and pharmaceutical research. Its synthesis is achievable through reliable and scalable methods from common starting materials. The strategic placement of its amino and cyanomethyl functionalities on the stable pyrazole core provides medicinal chemists with a versatile platform for generating novel compounds with diverse pharmacological profiles. As the demand for new therapeutics continues to grow, the intelligent application of such well-designed molecular scaffolds will be paramount to the success of future drug discovery endeavors.
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